1-(4-trans-Propylcyclohexyl)-4-[4(4-propyloxyphenyl)ethinyl]-benzol
Description
Properties
IUPAC Name |
1-propoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-5-21-8-14-24(15-9-21)25-16-10-22(11-17-25)6-7-23-12-18-26(19-13-23)27-20-4-2/h10-13,16-19,21,24H,3-5,8-9,14-15,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYWLQZHXTLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564128 | |
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116903-49-2 | |
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-[2-(4-propoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Key Starting Materials and Properties
| Intermediate | Molecular Formula | Role in Synthesis |
|---|---|---|
| 4-Propoxybromobenzene | C₉H₁₁BrO | Electrophilic coupling partner |
| trans-4-Propylcyclohexylbenzene | C₁₅H₂₂ | Source of cyclohexyl substituent |
| Phenylacetylene | C₈H₆ | Alkyne precursor |
Coupling Reactions for Ethynyl Bridge Formation
The ethynyl linkage between the two aromatic rings is typically established via Sonogashira coupling , a palladium-catalyzed reaction between aryl halides and terminal alkynes.
Reaction Conditions and Optimization
-
Catalyst System : Pd(PPh₃)₂Cl₂ (0.5–2 mol%) with CuI (1–5 mol%) as a co-catalyst.
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Solvent : Anhydrous THF or DMF under nitrogen atmosphere.
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Temperature : 60–80°C for 12–24 hours.
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Base : Triethylamine or diisopropylamine to scavenge HBr.
Mechanism :
-
Oxidative addition of Pd(0) to the aryl bromide.
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Transmetallation with the terminal alkyne.
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Reductive elimination to form the C–C bond.
Table 2: Representative Sonogashira Coupling Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 1.5 mol% | Higher loading reduces side products |
| Reaction Time | 18 hours | Prolonged time enhances conversion |
| Solvent Polarity | Moderate (THF) | Balances solubility and reactivity |
Synthesis of trans-4-Propylcyclohexyl Substituent
The trans-configuration of the cyclohexyl group is critical for the compound’s rigidity. This is achieved through stereoselective hydrogenation of a substituted cyclohexene precursor.
Cyclohexene Intermediate Preparation
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Starting Material : 4-Propylcyclohexene, synthesized via Diels-Alder reaction between 1,3-butadiene and propyl vinyl ketone.
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Bromination : Electrophilic bromination at the para position using Br₂/FeBr₃.
Hydrogenation to trans-4-Propylcyclohexane
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Catalyst : PtO₂ or Pd/C (5–10 wt%).
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Conditions : H₂ gas (1–3 atm), 25–40°C, 6–12 hours.
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Stereochemical Control : Lower temperatures favor trans-selectivity by reducing ring-flipping kinetics.
Final Assembly and Purification
Cyclohexylation of the Aromatic Core
The brominated cyclohexane intermediate undergoes Ullmann coupling with the Sonogashira product:
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Conditions : CuI (10 mol%), K₂CO₃, DMSO, 120°C, 24 hours.
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Yield : ~65–75% after optimization.
Purification Techniques
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Column Chromatography : Silica gel with hexane/ethyl acetate (9:1 to 4:1 gradient).
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Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (HPLC).
Table 3: Purification Outcomes
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 92–95 | 70–80 |
| Recrystallization | 98–99 | 50–60 |
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR : Ethynyl protons resonate as a singlet at δ 3.1–3.3 ppm. Cyclohexyl protons appear as multiplet clusters (δ 1.2–2.1 ppm).
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¹³C NMR : Alkyne carbons at δ 80–90 ppm; cyclohexyl carbons at δ 25–35 ppm.
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FT-IR : C≡C stretch at ~2100 cm⁻¹; C–O–C (propyloxy) at ~1250 cm⁻¹.
X-ray Crystallography
Single-crystal analysis confirms:
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trans Configuration : Dihedral angle between cyclohexyl and benzene planes >60°.
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Planarity : Ethynyl bridge maintains near-linear geometry (175–178°).
Challenges and Alternative Approaches
Competing Side Reactions
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Glaser Coupling : Oxidative dimerization of alkynes, mitigated by strict anaerobic conditions.
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cis-Isomer Formation : Controlled by hydrogenation temperature and catalyst choice.
Green Chemistry Alternatives
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Microwave-Assisted Synthesis : Reduces reaction time by 50–70% (e.g., 80°C, 4 hours).
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Solvent-Free Conditions : Ball milling with Pd/C catalyst achieves 60–65% yield.
Industrial-Scale Considerations
Cost-Benefit Analysis
-
Catalyst Recycling : Pd recovery via filtration reduces costs by ~20%.
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Batch vs. Flow : Continuous flow systems improve throughput but require higher initial investment.
Table 4: Scalability Metrics
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Yield | 70% | 65–68% |
| Purity | 95% | 93–95% |
| Production Rate | 5 g/day | 500 g/day |
Chemical Reactions Analysis
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include palladium catalysts, strong bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Materials Science: It is used in the development of new materials with unique properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Evidence
The following compounds, identified in the evidence, share partial structural motifs with the target molecule:
trans-Anethole (1-Methoxy-4-(prop-1(trans)-enyl)benzene)
- Core Structure : Methoxy-substituted benzene with a trans-propenyl group.
- Key Differences : Lacks the cyclohexyl group and ethinyl linkage. The propenyl group introduces a double bond, reducing rigidity compared to the ethinyl bridge.
- Inferred Properties : Widely used in flavoring and fragrance industries due to its aromatic methoxy group. The absence of cyclohexyl substitution likely reduces thermal stability relative to the target compound.
trans-4-Propenyl-4”-propyl-bicyclohexyl
- Core Structure : Bicyclohexyl system with propenyl and propyl substituents.
- Key Differences : Replaces the benzene ring with a bicyclohexyl framework and uses a propenyl group instead of an ethinyl linker.
- Inferred Properties: Bicyclohexyl structures are common in liquid crystal materials.
trans-4′-Propyl-(1,1′-bicyclohexyl)-4-carboxylic acid
- Core Structure : Bicyclohexyl system with a propyl group and carboxylic acid substituent.
- Key Differences : The carboxylic acid group introduces polarity and hydrogen-bonding capability, absent in the target compound.
Comparative Analysis Table
Key Findings from Structural Comparison
Rigidity and Mesomorphism : The trans-propylcyclohexyl group in the target compound enhances molecular rigidity compared to trans-anethole’s flexible propenyl chain. This likely improves mesophase stability, a critical factor in liquid crystal performance .
Solubility and Self-Assembly: The propyloxy substituent in the target compound reduces polarity relative to carboxylic acid derivatives (e.g., trans-4′-Propyl-bicyclohexyl-carboxylic acid), favoring compatibility with nonpolar matrices in material science applications .
Biological Activity
The compound 1-(4-trans-Propylcyclohexyl)-4-[4(4-propyloxyphenyl)ethinyl]-benzol is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article aims to explore its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a propylcyclohexyl group and an ethynyl-phenyl moiety, which contribute to its unique properties. The compound's structural characteristics suggest potential interactions with biological systems that warrant investigation.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H32O |
| Molecular Weight | 384.53 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound has not been extensively documented in the available literature. However, related compounds with similar structures have shown various biological effects, including anti-inflammatory and anticancer properties. For instance, studies on structurally analogous compounds have indicated potential mechanisms involving:
- Inhibition of cell proliferation : Certain derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis.
- Modulation of signal transduction pathways : Some compounds can affect pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
Case Studies
- In Vitro Studies : A study exploring the biological effects of related phenyl-ethynyl compounds demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
- In Vivo Studies : Research on similar cyclohexyl-substituted compounds indicated anti-tumor activity in mouse models. These studies highlighted the importance of structural modifications in enhancing bioactivity.
Table 2: Summary of Biological Activities from Related Compounds
Pharmacokinetics and Toxicology
While specific pharmacokinetic data on this compound is limited, related compounds often exhibit favorable absorption and distribution characteristics. Toxicological assessments are critical for evaluating safety profiles, especially for potential therapeutic applications.
Toxicological Findings
- Acute Toxicity : Related compounds have shown varying degrees of toxicity depending on their structure and functional groups.
- Chronic Exposure : Long-term exposure studies are necessary to fully understand the implications of using such compounds in therapeutic settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-trans-propylcyclohexyl)-4-[4-(4-propyloxyphenyl)ethinyl]-benzol?
- Methodological Answer : The synthesis involves a multi-step approach:
Coupling Reactions : Use Sonogashira or Heck coupling to link the ethynyl group to the aromatic rings. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide co-catalysts in anhydrous THF at 60–80°C under nitrogen .
Cyclohexyl Group Introduction : Trans-4-propylcyclohexyl derivatives are synthesized via hydrogenation of substituted cyclohexenes using PtO₂ or Pd/C catalysts. Stereochemical control (trans-configuration) requires careful temperature modulation (25–40°C) .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95% by HPLC) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethynyl protons at δ 2.8–3.2 ppm; cyclohexyl protons as multiplet clusters) .
- FT-IR : Confirm ethynyl (C≡C stretch ~2100 cm⁻¹) and propyloxy (C-O-C ~1250 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₃₀H₃₈O₂) with <2 ppm error .
- X-ray Diffraction : Resolve trans-configuration of the cyclohexyl group and planarity of the ethynyl linkage .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, ethanol) vs. nonpolar solvents (toluene, hexane). The ethynyl and propyloxy groups enhance solubility in DMSO (≥10 mg/mL at 25°C) .
- Stability : Conduct accelerated degradation studies:
- Thermal : TGA/DSC analysis (decomposition >200°C).
- Photochemical : UV-Vis exposure (λ = 254 nm) monitors ethynyl bond stability. Store in amber vials under inert gas .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions or biological systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions (e.g., ethynyl group as electron-deficient site) .
- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Compare binding affinities with analogs (e.g., fluorinated derivatives in ) .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural confirmation?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility (e.g., cyclohexyl ring flipping) causing signal splitting at low temperatures .
- SCXRD vs. PXRD : Single-crystal X-ray resolves static structures, while powder XRD identifies polymorphic impurities. Pair with solid-state NMR for hydrogen bonding analysis .
Q. What experimental designs are suitable for studying its interactions with lipid bilayers or protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips to measure compound insertion kinetics (e.g., ΔRU vs. concentration curves) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with purified proteins (e.g., serum albumin) .
- In Vitro Assays : Use HEK293 cells transfected with fluorescent biosensors (e.g., Ca²⁺ indicators) to screen for cellular activity .
Q. How does the trans-configuration of the cyclohexyl group influence mesomorphic properties in liquid crystal applications?
- Methodological Answer :
- Polarized Optical Microscopy (POM) : Observe nematic/smectic phases during heating-cooling cycles (rate: 2°C/min). Compare with cis-isomers (lower transition temperatures) .
- DSC Analysis : Measure enthalpy changes at phase transitions. The trans-configuration enhances thermal stability (Tₘ >150°C) due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
